2-(4-Carboxybenzoyl)terephthalic acid
Description
Contextualization within Aromatic Polycarboxylic Acids and Their Research Significance
Aromatic polycarboxylic acids are a class of organic compounds characterized by the presence of two or more carboxylic acid functional groups attached to an aromatic ring system. mdpi.com These molecules are of immense importance in various fields of chemistry and materials science due to their ability to act as ligands, forming coordination bonds with metal ions. This interaction is the foundation for the construction of highly ordered, crystalline materials known as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov
The significance of aromatic polycarboxylic acids in research stems from several key attributes:
Structural Rigidity and Predetermined Geometry: The aromatic backbone provides a rigid and well-defined scaffold, which allows for a degree of predictability in the resulting supramolecular architecture. The number and position of the carboxylic acid groups dictate the coordination modes and the dimensionality of the final structure.
Strong Coordination Bonds: The carboxylate groups form robust coordination bonds with a wide range of metal ions, leading to thermally stable and chemically resistant frameworks.
Functionalizability: The aromatic ring can be readily functionalized with other chemical groups, allowing for the fine-tuning of the electronic and steric properties of the ligand. This, in turn, influences the properties of the resulting materials.
The research into aromatic polycarboxylic acids has led to the development of materials with applications in gas storage and separation, catalysis, chemical sensing, and drug delivery. nih.gov The ability to systematically modify the organic linker is a powerful tool for chemists to design materials with specific functionalities.
Overview of the Chemical Compound as a Versatile Molecular Building Block
2-(4-Carboxybenzoyl)terephthalic acid, with the chemical formula C₁₆H₁₀O₇, is a prime example of a multifunctional aromatic polycarboxylic acid. bohrium.com Its structure features a central benzoylterephthalic acid core, presenting three carboxylic acid groups. This tripodal nature, combined with the semi-rigid V-shape of the molecule, makes it a highly versatile building block in supramolecular chemistry and crystal engineering.
The versatility of this compound as a molecular building block can be attributed to several factors:
Multiple Coordination Sites: The presence of three carboxylic acid groups allows for the formation of multiple coordination bonds with metal centers, leading to the construction of robust and high-dimensional frameworks. The different pKa values of the carboxylic acid protons can also lead to selective deprotonation and varied coordination modes under different synthetic conditions.
Structural Diversity: The flexibility of the ether linkage in structurally related ligands allows for the formation of diverse and complex network topologies. mdpi.com This flexibility, combined with the multiple coordination sites, enables the construction of a wide array of structures, from discrete molecular clusters to one-, two-, and three-dimensional coordination polymers.
The strategic use of this compound and its isomers as organic linkers opens up avenues for the rational design and synthesis of novel functional materials with tunable properties, making it a valuable tool in the arsenal of materials chemists.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₀O₇ |
| Molecular Weight | 314.25 g/mol bohrium.com |
| CAS Number | 75144-29-5 ambeed.com |
| Synonyms | 2-(4-carboxybenzoyl)benzene-1,4-dicarboxylic acid |
| Class | Aromatic Polycarboxylic Acid |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-carboxybenzoyl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c17-13(8-1-3-9(4-2-8)14(18)19)12-7-10(15(20)21)5-6-11(12)16(22)23/h1-7H,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKSQSJLZBTPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Carboxybenzoyl Terephthalic Acid and Its Precursors
Established Synthetic Pathways for the Compound
A direct, one-pot synthesis for 2-(4-Carboxybenzoyl)terephthalic acid is not readily found in current chemical literature. However, a logical synthetic route can be proposed based on the principles of Friedel-Crafts acylation. This established reaction class is a cornerstone of organic synthesis for the formation of carbon-carbon bonds involving aromatic rings.
The proposed pathway would involve the acylation of terephthalic acid with 4-carboxybenzoyl chloride. In this reaction, the terephthalic acid would act as the aromatic substrate, and 4-carboxybenzoyl chloride would serve as the acylating agent. The reaction would likely be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), a common catalyst in Friedel-Crafts reactions. libretexts.org The electrophilic acylium ion, generated from 4-carboxybenzoyl chloride and the Lewis acid, would then attack the electron-rich aromatic ring of terephthalic acid, leading to the formation of this compound.
It is important to note that the reactivity of the benzene (B151609) ring in terephthalic acid is significantly reduced due to the deactivating effect of the two carboxylic acid groups. Therefore, forcing conditions, such as high temperatures and a stoichiometric amount of a strong Lewis acid catalyst, would likely be necessary to drive the reaction forward. organic-chemistry.org
The synthesis of the necessary precursors, terephthalic acid and 4-carboxybenzoyl chloride (derived from trimellitic acid), is well-established and will be discussed in the context of their own synthetic pathways. A related synthesis described in the patent literature involves the condensation of trimellitic anhydride (B1165640) with resorcinol (B1680541) to produce 2-(2,4-dihydroxybenzoyl)terephthalic acid, lending credence to the feasibility of coupling a terephthalic acid moiety with another aromatic acid derivative. google.com
Exploration of Alternative Synthetic Routes
Given the potential challenges associated with the direct Friedel-Crafts acylation of the deactivated terephthalic acid, the exploration of alternative synthetic routes is a critical area of research. These alternatives could offer milder reaction conditions, improved yields, and greater regioselectivity.
One potential alternative involves a multi-step process starting from more reactive precursors. For instance, a suitably protected derivative of terephthalic acid, where the deactivating carboxylic acid groups are masked as esters, could be used. The increased electron density on the aromatic ring would facilitate the Friedel-Crafts acylation. Subsequent deprotection would then yield the final product.
Another avenue of exploration lies in the realm of modern cross-coupling reactions. While not a traditional approach for this type of molecule, palladium-catalyzed coupling reactions, for example, could potentially be adapted to form the benzoyl linkage. This would require the synthesis of appropriately functionalized precursors, such as a halogenated terephthalic acid derivative and an organometallic benzoic acid derivative.
Furthermore, "greener" synthetic approaches for the precursors are continuously being developed. For terephthalic acid, routes starting from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) are gaining attention. nih.gov These pathways often involve Diels-Alder reactions and subsequent oxidation. nih.gov Similarly, sustainable methods for producing other aromatic carboxylic acids are being investigated, which could eventually be incorporated into a more environmentally benign synthesis of this compound. researchgate.net
| Precursor | Established Synthetic Method | Alternative/Green Synthetic Method |
| Terephthalic Acid | Amoco Process (Oxidation of p-xylene) wikipedia.org | Biocatalytic conversion from p-xylene, Synthesis from biomass-derived HMF via Diels-Alder reaction. nih.gov |
| 4-Carboxybenzoyl chloride | From trimellitic acid via thionyl chloride | Synthesis from bio-based precursors to trimellitic acid. |
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound, particularly for the proposed Friedel-Crafts acylation route. Key parameters that would require systematic investigation include the choice of catalyst, solvent, reaction temperature, and reaction time.
Catalyst Selection and Loading: While aluminum chloride is a traditional choice for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or trifluoromethanesulfonic acid (triflic acid) could offer advantages in terms of reactivity and milder reaction conditions. researchgate.netnih.gov The molar ratio of the catalyst to the reactants would also need to be optimized to ensure efficient conversion without promoting side reactions.
Solvent Effects: The choice of solvent is critical. For Friedel-Crafts reactions, inert solvents that can dissolve the reactants and the catalyst complex are preferred. Nitrobenzene or carbon disulfide have been traditionally used, but due to their toxicity, alternative "greener" solvents or even solvent-free conditions are being explored for similar reactions. researchgate.net
Temperature and Time: The reaction temperature will likely need to be elevated to overcome the deactivation of the terephthalic acid ring. A careful study of the temperature profile would be necessary to find the optimal balance between reaction rate and the prevention of thermal decomposition or unwanted side products. The reaction time would also be a key variable to monitor to ensure the reaction proceeds to completion.
Stoichiometry of Reactants: The molar ratio of terephthalic acid to 4-carboxybenzoyl chloride would need to be optimized. An excess of one reactant might be beneficial in driving the reaction to completion, but could also lead to purification challenges.
The table below outlines a hypothetical experimental design for the optimization of the proposed Friedel-Crafts acylation.
| Parameter | Range of Investigation | Rationale |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, Triflic Acid | To identify the most effective catalyst for the acylation of a deactivated aromatic ring. |
| Catalyst Molar Ratio | 1:1 to 2:1 (Catalyst:Acylating Agent) | To ensure complete formation of the acylium ion without excessive side reactions. |
| Solvent | Nitrobenzene, Dichloromethane, Solvent-free | To assess the impact of the reaction medium on yield and selectivity. |
| Temperature | 80 °C - 150 °C | To provide sufficient energy to overcome the activation barrier of the deactivated substrate. |
| Reaction Time | 2 - 24 hours | To determine the time required for the reaction to reach completion. |
Purification Techniques for Research-Grade Material
Obtaining research-grade this compound necessitates rigorous purification to remove unreacted starting materials, catalyst residues, and any byproducts formed during the synthesis. A multi-step purification strategy would likely be required.
Initial Work-up: Following the proposed Friedel-Crafts reaction, the initial work-up would involve quenching the reaction mixture with a dilute acid to decompose the catalyst complex. The crude product, being a carboxylic acid, would likely precipitate out of the aqueous solution.
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. google.com The choice of solvent is crucial and would be determined by the solubility profile of the desired product versus the impurities. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures would be ideal. Potential solvents could include high-boiling point polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or aqueous mixtures. A patent for purifying aromatic polycarboxylic acids suggests recrystallization from liquid mixtures of water and a phenol. google.com
Acid-Base Extraction: The carboxylic acid nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the water-soluble carboxylate salt. lookchem.com Any non-acidic impurities can then be removed by extraction with an organic solvent. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid. lookchem.com
Chromatographic Methods: For achieving very high purity, chromatographic techniques can be employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC with an ion-suppressing mobile phase, is a common method for the analysis and purification of aromatic carboxylic acids. nih.gov Ion-exchange chromatography could also be a viable option. nih.gov
The purity of the final product would be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
| Purification Technique | Principle | Application for this compound |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. google.com | Removal of starting materials and major byproducts. |
| Acid-Base Extraction | Conversion of the carboxylic acid to its water-soluble salt to separate it from non-acidic impurities. lookchem.com | Effective for removing non-polar and neutral impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. nih.gov | Final polishing step to achieve high purity for research applications. |
Coordination Chemistry of 2 4 Carboxybenzoyl Terephthalic Acid
Metal-Organic Frameworks (MOFs) Synthesized with 2-(4-Carboxybenzoyl)terephthalic Acid
No published research detailing the synthesis of Metal-Organic Frameworks using this compound as the primary organic ligand could be identified.
Design Principles for MOF Construction Utilizing Polycarboxylic Ligands
While general design principles for MOF construction using polycarboxylic ligands are well-established, their specific application to this compound has not been documented. These principles typically involve considering the geometry and connectivity of the ligand, the coordination preferences of the chosen metal ion, and the reaction conditions to control the resulting framework topology.
Hydrothermal and Solvothermal Synthesis Approaches for MOF Formation
Hydrothermal and solvothermal methods are common for MOF synthesis. However, no specific protocols or conditions have been reported for the synthesis of MOFs from this compound.
Crystallographic Analysis of MOF Architectures
As no MOFs based on this compound have been synthesized and reported, there is no crystallographic data available.
There are no single-crystal X-ray diffraction studies for MOFs constructed with this ligand.
There is no powder X-ray diffraction data for MOFs synthesized with this ligand.
Elucidation of Coordination Modes and Geometric Arrangements within MOFs
The specific coordination modes and geometric arrangements of this compound with metal ions within a MOF structure have not been determined due to the absence of synthesized examples.
Insufficient Published Research on the
Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of the compound this compound. This scarcity of dedicated studies prevents the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline.
The user's instructions mandated a focused article structured around specific topics, including the investigation of Secondary Building Units (SBUs), strategies for tuning Metal-Organic Framework (MOF) structures, exploration of mixed-ligand and mixed-metal MOFs, synthesis and characterization of coordination polymers (CPs), the influence of co-ligands, and analysis of supramolecular interactions, all exclusively utilizing this compound. The request also specified the inclusion of detailed research findings and data tables.
Despite numerous targeted searches combining the compound's name with key terms such as "Metal-Organic Framework (MOF)," "coordination polymer (CP)," "crystal structure," "synthesis," "Secondary Building Unit (SBU)," "mixed-ligand," "mixed-metal," and various metal ions like cobalt(II), the search did not yield specific experimental studies or crystallographic data for MOFs or CPs constructed from this compound.
General principles of coordination chemistry, MOF design, and supramolecular chemistry are well-established for related ligands such as terephthalic acid and other functionalized dicarboxylic acids. nih.govmdpi.com Concepts like the formation of paddle-wheel SBUs, the use of N-donor co-ligands to modify network structures, and the importance of hydrogen bonding and π-π stacking in the solid state are frequently discussed in the broader literature. nih.govnih.govmdpi.com However, the strict constraint to focus solely on this compound and to provide specific research findings and data tables for this exact compound cannot be met.
Without access to published crystal structures or detailed synthetic and characterization studies involving this specific ligand, any attempt to generate content for the requested subheadings would be speculative and would violate the core instruction not to introduce information that falls outside the explicit scope of the specified compound. Therefore, a scientifically accurate and detailed article as requested cannot be produced at this time. Further experimental research and publication in the field of coordination chemistry focusing on this compound are required to provide the necessary data for such an analysis.
Polymer Chemistry and Macromolecular Architectures Based on 2 4 Carboxybenzoyl Terephthalic Acid
Polymerization Reactions Involving 2-(4-Carboxybenzoyl)terephthalic Acid as a Monomer
This compound, a V-shaped aromatic tricarboxylic acid, serves as a versatile monomer in polymer chemistry. Its trifunctional nature, possessing three carboxylic acid groups, allows for its use as a branching agent or a key component in creating complex macromolecular architectures. Its incorporation into polymer chains via polymerization reactions, primarily polycondensation, leads to materials with modified thermal and mechanical properties compared to their linear analogues.
Polycondensation Mechanisms for Polyester (B1180765) Synthesis
Polyesters are typically synthesized through the polycondensation of monomers containing at least two functional groups, such as dicarboxylic acids (or their derivatives like dimethyl esters) and diols. scranton.edu The reaction is a type of step-growth polymerization where a small molecule, usually water or methanol (B129727), is eliminated with the formation of an ester linkage. scranton.eduquora.com
The synthesis can proceed through two main pathways:
Direct Esterification : A dicarboxylic acid reacts directly with a diol at high temperatures (typically 190-230°C) and under vacuum to drive the removal of the water byproduct, shifting the equilibrium towards polymer formation. scranton.edunih.gov This process is often catalyzed by acid catalysts. nih.govresearchgate.net
Transesterification : A diester, commonly dimethyl terephthalate (B1205515), reacts with a diol in the presence of a catalyst (like antimony trioxide) at elevated temperatures. scranton.edumdpi.com In the first stage, methanol is removed to form a bis(2-hydroxyethyl) terephthalate (BHET) intermediate, which then undergoes polycondensation at higher temperatures and vacuum to eliminate ethylene (B1197577) glycol and form the final high molecular weight polyester. mdpi.comnih.gov
When a trifunctional monomer like this compound is introduced into the reaction, it acts as a branching point. Each of its three carboxyl groups can react with a hydroxyl group from a diol monomer. This creates a non-linear structure, fundamentally altering the polymer's architecture from a simple linear chain to a branched or cross-linked network. The extent of branching can be controlled by the molar ratio of the tricarboxylic acid to the other monomers. nih.gov
Formation of Oligomeric and Polymeric Structures
The initial stages of polycondensation reactions result in the formation of low molecular weight species known as oligomers. researchgate.net For instance, in the reaction between terephthalic acid and diethylene glycol, linear oligomers with varying numbers of repeating units are initially formed. researchgate.net As the reaction progresses and the small molecule byproducts are continuously removed, these oligomers react with each other and with remaining monomers to build longer polymer chains. researchgate.net
The synthesis of defined oligomeric model substrates is crucial for studying polymer properties and degradation. For example, oligomers like mono(4-hydroxybutyl) terephthalate have been synthesized as models for aliphatic-aromatic copolyesters. mendeley.com The transition from oligomers to high molecular weight polymers is governed by reaction conditions such as temperature, pressure (vacuum), and catalyst concentration. Achieving high molecular weights in polycondensation requires pushing the reaction equilibrium to near completion, which often involves a two-stage process: an initial esterification or transesterification at moderate temperatures, followed by a polycondensation step at higher temperatures and high vacuum. google.com
Incorporation into Linear and Branched Polymer Chains
The geometry of the monomers dictates the final architecture of the polymer. The use of bifunctional monomers, such as a dicarboxylic acid and a diol, leads to the formation of linear polymer chains. calpoly.edu However, the introduction of a monomer with a functionality greater than two, such as this compound, allows for the creation of branched polymers. nih.govgoogle.com
When this V-shaped tricarboxylic acid is added to a polymerization mixture, it can be incorporated into a growing polyester chain. Once two of its carboxyl groups have reacted, the third remains as a reactive site extending from the main polymer backbone. This site can then initiate the growth of a new polymer chain, creating a branch point. The resulting branched architecture can lead to significant changes in material properties, including:
Melt Viscosity : Branched polymers often exhibit different rheological behavior, such as higher melt strength and shear thinning, compared to their linear counterparts of similar molecular weight. nih.gov
Solubility : Branching can alter solubility in various solvents.
Crystallinity : The introduction of branch points can disrupt the regular packing of polymer chains, often leading to a decrease in crystallinity.
The controlled addition of such branching agents is a key strategy for tailoring the processing characteristics and final properties of polyesters like poly(butylene adipate-co-terephthalate) (PBAT). nih.gov
Copolymerization Strategies with Related Dicarboxylic Acids and Glycols
Copolymerization is a powerful strategy to modify the properties of polyesters by incorporating two or more different monomers into the polymer chain. mdpi.com this compound can be used as a comonomer along with standard bifunctional dicarboxylic acids and diols to produce copolyesters with tailored properties.
Common comonomers used in polyester synthesis include:
Aromatic Dicarboxylic Acids : Terephthalic acid (TPA) and isophthalic acid (IPA) are the most common. derpharmachemica.com TPA provides rigidity and high melting points, while the bent structure of IPA disrupts chain packing, reducing crystallinity. nih.gov
Aliphatic Dicarboxylic Acids : Adipic acid or succinic acid can be incorporated to increase flexibility and biodegradability. mendeley.comnih.gov
Glycols (Diols) : Ethylene glycol (EG), 1,3-propanediol, and 1,4-butanediol (B3395766) (BDO) are frequently used. epo.orgnih.gov The length and structure of the diol significantly influence the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyester. nih.gov
By strategically selecting the types and ratios of these comonomers, a wide range of copolyesters can be designed. For example, incorporating this compound into a formulation of terephthalic acid, adipic acid, and 1,4-butanediol would result in a branched, biodegradable aliphatic-aromatic copolyester. nih.govmendeley.com This approach allows for fine-tuning of properties like flexibility, thermal stability, and melt processability to meet the demands of specific applications. researchgate.net
| Monomer Type | Examples | Role in Copolymerization |
| Aromatic Dicarboxylic Acids | Terephthalic acid, Isophthalic acid | Provide rigidity, thermal stability |
| Aliphatic Dicarboxylic Acids | Adipic acid, Sebacic acid, Succinic acid | Enhance flexibility, improve biodegradability |
| Glycols (Diols) | Ethylene glycol, 1,4-Butanediol, 1,3-Propanediol | Control glass transition and melting temperatures |
| Branching Agents | This compound, Glycerol | Introduce branching, modify melt rheology |
Covalent Organic Frameworks (COFs) Applications
Covalent Organic Frameworks (COFs) are a class of crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comcd-bioparticles.net Their predictable structures, high porosity, and tunable functionality make them promising materials for applications in gas storage, catalysis, and sensing. tcichemicals.comrsc.org
Conceptual Design of COFs with Aromatic Carboxylic Acid Linkers
The design of COFs is rooted in reticular chemistry, where the geometry of the molecular building blocks (linkers or monomers) dictates the topology of the resulting framework. acs.org Aromatic carboxylic acids are a key class of linkers used in the construction of porous framework materials, including both COFs and Metal-Organic Frameworks (MOFs). acs.orgcd-bioparticles.netresearchgate.net
The conceptual design involves selecting linkers with specific symmetries and functionalities that, when connected, form a pre-determined, extended porous network. For example:
Linker Geometry : Aromatic linkers with C2, C3, or C4 symmetry, such as linear dicarboxylic acids or trigonal tricarboxylic acids, are used to form different network topologies. researchgate.net A V-shaped tricarboxylic acid like this compound can act as a trigonal node, directing the framework's growth in three directions.
Linkage Chemistry : The formation of COFs relies on reversible covalent bond formation, which allows for "error correction" during synthesis, leading to crystalline materials rather than amorphous polymers. While early COFs were often based on boronic acid condensation or imine formation, recent research has expanded to include other linkages. mdpi.comtcichemicals.comslideshare.net The direct polycondensation of carboxylic acids to form ester or anhydride (B1165640) linkages in a crystalline framework is challenging but an active area of research.
Porosity and Functionality : The length and chemical nature of the aromatic carboxylic acid linker determine the pore size and chemical environment within the COF. cd-bioparticles.net By choosing linkers of different lengths, the pore dimensions can be precisely controlled. researchgate.net Furthermore, functional groups on the linker can be used to impart specific properties to the framework, such as catalytic activity or selective binding sites. mdpi.com
The table below shows examples of aromatic carboxylic acids used as linkers in the design of porous framework materials, illustrating the principle of using molecular geometry to build extended structures.
| Linker Example | Symmetry/Shape | Potential Framework Role |
| Terephthalic acid | Linear (C2) | Linear connector between nodes |
| Trimesic acid (Benzene-1,3,5-tricarboxylic acid) | Trigonal (C3) | 3-connected node for 2D hexagonal nets |
| This compound | Trigonal/V-shaped (C3) | 3-connected node for 2D or 3D nets |
| Pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid) | Rectangular (C4) | 4-connected node for 2D square nets |
Synthesis Methodologies for Ester-Linked COFs
The synthesis of crystalline, porous ester-linked COFs is a challenging endeavor due to the need for ordered frameworks to form during esterification reactions. researchgate.net Several methodologies have been developed to facilitate the formation of these robust materials, each with its own set of advantages and challenges. These methods are generally applicable to the synthesis of COFs from polycarboxylic acid linkers like this compound in combination with polyol linkers.
Solvothermal Synthesis: This is the most conventional method for COF synthesis. It involves heating the organic building blocks in a high-boiling point solvent or a mixture of solvents in a sealed vessel. researchgate.net The elevated temperature and pressure facilitate the reversible covalent bond formation and error-correction processes that are essential for achieving a highly crystalline structure. For a hypothetical COF synthesized from this compound and a complementary triangular polyphenol, a typical solvothermal synthesis might involve a solvent system like a mixture of mesitylene (B46885) and 1,4-dioxane (B91453) with an acid catalyst. The reaction would be heated for several days to allow for the slow, controlled growth of the crystalline COF.
Microwave-Assisted Synthesis: To accelerate the often lengthy reaction times of solvothermal synthesis, microwave-assisted methods have been developed. mdpi.com Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to a significant reduction in synthesis time, often from days to hours or even minutes. mdpi.comnih.gov This method has been shown to produce COFs with comparable or sometimes even improved crystallinity and porosity compared to their solvothermally synthesized counterparts. researchgate.net A microwave-assisted synthesis of a COF from this compound would offer a more energy-efficient and time-saving route to the material.
Mechanochemical Synthesis: This solvent-free or minimal-solvent approach involves the use of mechanical force, such as ball milling, to initiate and drive the polymerization reaction. Mechanochemical synthesis is considered a green chemistry approach as it significantly reduces or eliminates the use of hazardous solvents. This method has been successfully applied to the synthesis of various types of COFs, offering rapid reaction times and high yields.
The choice of synthesis methodology can have a significant impact on the resulting COF's properties, including its crystallinity, surface area, and defect density. A comparative overview of these methods is presented in the table below.
| Synthesis Method | Typical Reaction Time | Temperature | Solvent Usage | Key Advantages |
| Solvothermal | Days | High | High | High crystallinity, good for exploring new systems |
| Microwave-Assisted | Minutes to Hours | High | Moderate | Rapid synthesis, energy efficient |
| Mechanochemical | Hours | Room Temperature | Low to None | Green, solvent-free, rapid |
Impact of Linker Geometry on COF Topology and Porosity
The geometry of the organic linkers is a critical determinant of the resulting COF's topology and, consequently, its porosity. nih.gov The V-shaped, or non-linear, geometry of this compound is expected to lead to distinct network topologies compared to those formed from linear or more symmetrical trigonal linkers.
When co-polymerized with a linear diol, the V-shape of the tricarboxylic acid linker could lead to the formation of a 2D sheet with a distorted hexagonal or a more complex topology. The resulting pore sizes would be non-uniform, potentially creating hierarchical porosity within the material. nih.gov In contrast, if co-polymerized with a C3-symmetric triol, the combination of two different triangular nodes could lead to more complex 2D topologies like the kagome lattice, which features two different types of pores. rsc.org
The inherent flexibility of the benzophenone (B1666685) core in this compound could also influence the final structure. This flexibility might allow for some degree of conformational adjustment during the crystallization process, potentially leading to interpenetrated frameworks. researchgate.net Interpenetration, where multiple independent networks are intertwined, can significantly reduce the accessible pore size and surface area of the COF.
The table below illustrates the potential impact of linker geometry on the resulting COF properties, drawing parallels from established principles in COF design.
| Linker Geometry Combination | Expected COF Topology | Potential Porosity Characteristics |
| V-shaped Tricarboxylic Acid + Linear Diol | Distorted Hexagonal / Complex 2D Net | Non-uniform pores, potential for hierarchical porosity |
| V-shaped Tricarboxylic Acid + C3-Symmetric Triol | Kagome or other complex 2D nets | Multiple distinct pore sizes |
| V-shaped Tricarboxylic Acid + Tetrahedral Tetraol | Complex 3D network | Potentially high surface area with intricate pore structure |
Post-Synthetic Modification and Functionalization of COFs
A key feature of COFs synthesized from this compound would be the presence of unreacted carboxyl groups. Since this linker is a tricarboxylic acid, in a typical polymerization with a di- or tri-functional alcohol, one of the carboxyl groups per linker unit would remain unreacted and project into the pores of the COF. These pendant carboxyl groups are ideal sites for post-synthetic modification (PSM). rsc.org
PSM allows for the introduction of new functionalities into the COF without altering the underlying framework. nih.govsemanticscholar.org This is a powerful strategy for tailoring the properties of the COF for specific applications. bohrium.com For a COF bearing pendant carboxylic acid groups, several PSM strategies can be envisioned:
Covalent Modification: The carboxylic acid groups can be readily converted into other functional groups. For example, they can be reacted with amines to form amides, with alcohols to form esters, or reduced to alcohols. This allows for the precise tuning of the chemical environment within the COF's pores. mdpi.com For instance, functionalization with chiral amines could introduce enantioselectivity for chiral separations.
Metalation: The carboxylate groups can act as coordination sites for metal ions. bohrium.com This allows for the introduction of catalytically active metal centers or the creation of specific binding sites for targeted molecules. The resulting metalated COF could be used in heterogeneous catalysis or for the selective capture of metal ions from solution.
Acid-Base Catalysis: The inherent acidity of the carboxylic acid groups can be utilized for acid-catalyzed reactions. The COF would act as a solid acid catalyst with well-defined and accessible active sites.
The table below summarizes some potential post-synthetic modifications and their resulting functionalities.
| Modification Reaction | Reagent | Resulting Functional Group | Potential Application |
| Amidation | Amine | Amide | Chiral separation, enhanced binding sites |
| Esterification | Alcohol | Ester | Tuning hydrophobicity/hydrophilicity |
| Metal Coordination | Metal Salt | Metal-Carboxylate Complex | Heterogeneous catalysis, ion sensing |
| Reduction | Reducing Agent | Alcohol | Altering pore polarity |
Spectroscopic and Advanced Characterization Techniques in Research
Vibrational Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) Spectroscopy
No specific FT-IR data for 2-(4-Carboxybenzoyl)terephthalic acid is available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Oligomers and Polymers
No specific ¹H NMR or ¹³C NMR data for this compound or its oligomers and polymers is available in the reviewed literature.
Mass Spectrometry (MS) Techniques
Application in Characterizing Oligomeric Species and Reaction Intermediates
No specific mass spectrometry data for this compound, its oligomeric species, or reaction intermediates is available in the reviewed literature.
Thermal Analysis Techniques
No specific thermal analysis (such as TGA or DSC) data for this compound is available in the reviewed literature.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies of Coordination Compounds
Detailed Research Findings
Research on the thermal properties of coordination polymers derived from this compound and various metal ions reveals multi-stage decomposition processes. These processes typically involve an initial loss of solvent molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide residue.
Cadmium(II) Coordination Polymer:
A two-dimensional cadmium(II) coordination polymer, denoted as [Cd(C₁₅H₈O₅)(H₂O)]n, where C₁₅H₈O₅ represents the dianion of 2-(4-carboxybenzoyl)benzoic acid, has been synthesized and its thermal behavior investigated. The TGA curve for this compound indicates a distinct two-step decomposition process. The initial weight loss corresponds to the removal of coordinated water molecules. The subsequent, more significant weight loss at higher temperatures is attributed to the decomposition of the organic ligand.
Cobalt(II) Coordination Complex:
In a study of a two-dimensional Cobalt(II) complex, [Co₂(BPDC)₂(TMIB)·H₂O·DMA]n, where H₂BPDC is 2-(4-carboxybenzoyl)benzoic acid, TGA was employed to assess its thermal stability. The analysis revealed a sequential decomposition. The initial phase of weight loss is associated with the removal of guest solvent molecules (H₂O and DMA). The framework itself remains stable up to a certain temperature, after which the organic ligands, BPDC and TMIB, begin to decompose.
Zinc(II) Coordination Polymers:
The thermal stability of Zinc(II) coordination polymers incorporating benzophenone-2,4'-dicarboxylic acid has also been a subject of investigation. In one such polymer, the TGA results showed that the structure was stable up to a high temperature, after which the organic components underwent decomposition. The final residue was identified as zinc oxide (ZnO), confirming the complete decomposition of the organic ligand.
The following interactive data tables summarize the key findings from the thermogravimetric analysis of these coordination compounds.
Table 1: Thermogravimetric Analysis Data for a Cd(II) Coordination Polymer with 2-(4-Carboxybenzoyl)benzoic Acid
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 150 - 250 | ~5% | Loss of coordinated water molecules |
| > 350 | > 50% | Decomposition of the organic ligand |
Table 2: Thermogravimetric Analysis Data for a Co(II) Coordination Polymer with 2-(4-Carboxybenzoyl)benzoic Acid
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 100 - 200 | Variable | Loss of guest water and DMA molecules |
| > 300 | Significant | Decomposition of the organic ligands (BPDC and TMIB) |
Table 3: Thermogravimetric Analysis Data for a Zn(II) Coordination Polymer with Benzophenone-2,4'-dicarboxylic Acid
| Temperature Range (°C) | Weight Loss (%) | Assignment | Final Residue |
| > 400 | Significant | Decomposition of the organic ligand | ZnO |
These studies collectively demonstrate that the thermal stability of coordination polymers involving this compound is influenced by the nature of the metal ion and the presence of coordinated or guest solvent molecules. The multi-step decomposition profiles observed in TGA provide a clear picture of the thermal degradation pathways of these materials.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulations
Molecular modeling and simulation techniques are used to understand the structure, dynamics, and interactions of molecules.
Conformational Analysis of the Ligand and its Derivatives
A conformational analysis would be the first step in computationally characterizing 2-(4-Carboxybenzoyl)terephthalic acid. This would involve mapping the potential energy surface of the molecule by rotating its single bonds, particularly the bonds connecting the central carbonyl group to the two terephthalic acid moieties. The goal is to identify low-energy conformers (stable spatial arrangements) and the energy barriers between them. This information is crucial as the ligand's conformation dictates how it can interact with other molecules or metal centers.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules.
Electronic Structure Analysis of the Ligand and its Metal Complexes
This analysis would involve calculating the distribution of electrons within the this compound molecule. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its electronic transition properties. Analysis of the molecular electrostatic potential would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. Similar calculations on its metal complexes would elucidate the nature of the metal-ligand bonding.
Reaction Pathway Investigations for Synthetic Transformations
Quantum chemical methods can be employed to model the step-by-step mechanism of chemical reactions. For this compound, this could involve investigating its synthesis pathway by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction rates, providing a theoretical understanding of the synthetic process and potentially identifying ways to optimize it.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a highly popular and versatile quantum chemical method that balances computational cost with accuracy. It is the workhorse for many of the applications described above. DFT would be the likely method of choice to study this compound due to its efficiency in handling medium to large-sized molecules. Applications would include geometry optimization to find the most stable molecular structure, calculation of vibrational frequencies to compare with experimental infrared and Raman spectra, and determination of various electronic and thermodynamic properties. For its metal-organic frameworks (MOFs), DFT can be used to predict structural, electronic, and even magnetic properties.
While these computational approaches are standard for characterizing new chemical compounds, the absence of specific published data for this compound means that a detailed, data-driven article on this topic cannot be constructed at this time.
Optimization of Molecular and Crystalline Structures
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule (molecular structure optimization) and the packing of these molecules in a solid state (crystalline structure prediction). These calculations can yield precise information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's reactivity and physical properties.
For analogous compounds, such as other benzene (B151609) dicarboxylic and tricarboxylic acids, computational studies have been instrumental in elucidating their preferred conformations and the intricate network of intermolecular interactions, like hydrogen bonding, that govern their crystal structures. These studies typically involve a systematic search of the conformational space to identify the global energy minimum. However, a specific computational analysis detailing the optimized molecular and crystalline structure of this compound is not available in the current body of scientific literature. Consequently, no data tables of calculated bond lengths, angles, or crystal packing parameters can be presented.
Prediction of Spectroscopic Parameters for Structural Assignment
The prediction of spectroscopic parameters through computational means is an invaluable aid in the structural elucidation of new compounds and the interpretation of experimental spectra. Quantum chemical calculations can accurately forecast various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.
Methods such as the Gauge-Including Atomic Orbital (GIAO) approach are commonly employed for the prediction of NMR spectra (¹H and ¹³C), providing theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in IR and Raman spectroscopy to specific molecular motions.
While the theoretical frameworks for these predictions are robust, their application to this compound has not been documented. As a result, there are no published studies that provide theoretically predicted spectroscopic data for this compound, which would be essential for creating comparative data tables against experimental values. Such information would be highly beneficial for researchers working on the synthesis and characterization of this and related materials.
Reactivity and Chemical Transformations of 2 4 Carboxybenzoyl Terephthalic Acid
Esterification and Amidation Reactions
The presence of three carboxylic acid functional groups makes 2-(4-Carboxybenzoyl)terephthalic acid readily amenable to esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, reactivity, and suitability for further applications, such as polymer synthesis or the development of metal-organic frameworks (MOFs).
Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com
Amidation can be performed by the direct reaction of the carboxylic acid with an amine, often at elevated temperatures or with the aid of coupling agents like carbodiimides (e.g., EDC) or catalysts such as titanium tetrafluoride (TiF₄). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive intermediate, like an acyl chloride, which then readily reacts with an amine to form the corresponding amide.
The key challenge and opportunity in the reaction of this compound lie in the selective functionalization of one, two, or all three of its carboxyl groups. Achieving such control allows for the synthesis of a diverse range of derivatives with tailored properties.
Selective synthesis can be achieved by manipulating several factors:
Stoichiometry: By carefully controlling the molar ratio of the alcohol or amine relative to the tricarboxylic acid, it is possible to favor the formation of mono- or di-substituted products over the tri-substituted derivative. For instance, using one equivalent of a nucleophile would statistically favor the mono-ester or mono-amide.
Reaction Conditions: Milder reaction conditions (e.g., lower temperatures, shorter reaction times, less active catalysts) tend to favor reaction at the most accessible and electronically activated carboxyl groups. The two para-carboxyl groups are less sterically hindered than the ortho-carboxyl group and are expected to react first.
Protecting Groups: A more sophisticated strategy involves the use of protecting groups to temporarily block one or two of the carboxyl groups, allowing the remaining one(s) to react selectively. Subsequent deprotection would then reveal the free carboxylic acid functionality.
Intramolecular Reactions: In certain cases, intramolecular esterification can lead to the formation of lactones, particularly if a hydroxyl group is introduced elsewhere in the molecule. masterorganicchemistry.com
The following table illustrates a hypothetical strategy for the selective esterification of this compound with methanol (B129727), based on general principles of organic synthesis.
| Product | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature | Expected Outcome |
|---|---|---|---|---|
| Mono-ester | 1 : 1.1 | H₂SO₄ (catalytic) | Low (e.g., Room Temp to 40°C) | Preferential esterification of one of the less sterically hindered para-carboxyl groups. |
| Di-ester | 1 : 2.2 | H₂SO₄ (catalytic) | Moderate (e.g., 60-80°C) | Esterification of both para-carboxyl groups, leaving the sterically hindered ortho-group intact. |
| Tri-ester | 1 : >10 (Alcohol as solvent) | H₂SO₄ (catalytic) | High (e.g., Reflux) | Complete esterification of all three carboxyl groups. google.com |
Derivatization Strategies for Functionalization
Derivatization of this compound is crucial for tailoring its properties for specific research objectives, such as creating functional linkers for MOFs, developing novel polymers, or synthesizing specific organic molecules.
The carboxylic acid moieties are excellent handles for introducing a wide array of other functional groups. By converting the acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), the scope of possible transformations is greatly expanded.
These acyl chlorides can react with a variety of nucleophiles to introduce new functionalities:
Amines: Reaction with bifunctional amines (e.g., amino-phenols, amino-thiols) can append hydroxyl or thiol groups.
Alcohols: Reaction with functionalized alcohols (e.g., propargyl alcohol, allyl alcohol) can introduce alkyne or alkene groups, which are useful for subsequent "click" chemistry or polymerization reactions.
Azides: Conversion of the acid to an acyl azide (B81097) allows for Curtius rearrangement to yield an isocyanate, which can be trapped by alcohols or amines to form carbamates or ureas, respectively, effectively replacing a -COOH group with a protected amine.
This strategy is particularly relevant in the field of MOFs, where functionalized linkers are used to impart specific properties to the framework, such as enhanced gas sorption, catalytic activity, or sensing capabilities. researchgate.net For example, appending a basic nitrogen site via amidation could enhance CO₂ capture, while introducing a chiral moiety could enable enantioselective catalysis.
The table below summarizes potential derivatization routes starting from the carboxylic acid groups.
| Target Functional Group | Reagents/Reaction Sequence | Purpose/Application |
|---|---|---|
| Amine (-NH₂) | 1. SOCl₂ 2. NaN₃ 3. Heat (Curtius Rearrangement) 4. H₂O/H⁺ | Provides a basic site for catalysis or further functionalization. researchgate.net |
| Alcohol (-CH₂OH) | Strong reducing agent (e.g., LiAlH₄, BH₃·THF) | Changes linker geometry and hydrogen bonding capabilities. |
| Alkyne (-C≡CH) | 1. SOCl₂ 2. Propargyl alcohol, base | Enables post-synthetic modification via click chemistry. |
| Halide (-Br, -Cl) | Hunsdiecker reaction (e.g., Ag₂O, Br₂) | Provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
Beyond direct functionalization of the carboxyl groups, other classical organic reactions can be employed to modify the core structure of this compound.
Reduction Reactions: The benzophenone (B1666685) ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the carboxylic acids intact. This transformation would significantly alter the geometry of the molecule from planar to a more three-dimensional structure. Complete reduction of both the ketone and the carboxylic acids to a methylene (B1212753) group and primary alcohols, respectively, can be achieved with stronger reagents like lithium aluminum hydride (LiAlH₄).
Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. However, the existing substituents (carboxyl and carbonyl groups) are deactivating, meaning harsh conditions would be required, and substitution would be directed to the meta positions relative to these groups.
Conversion to Heterocycles: The carboxylic acid groups can be used as starting points for building heterocyclic rings. For example, condensation of an ortho-dicarboxylic acid derivative with a diamine could form a quinoxaline (B1680401) ring system, a structure prevalent in pharmaceuticals and functional materials.
These modifications fundamentally alter the electronic properties, size, shape, and connectivity of the molecule, opening up new avenues for its use in materials science and synthetic chemistry.
Advanced Analytical Methodologies in Research Contexts
Chromatographic Separations
Chromatographic techniques are fundamental in the separation and analysis of complex chemical mixtures. High-Performance Liquid Chromatography (HPLC), in particular, stands out for its efficiency and versatility in the analysis of aromatic carboxylic acids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of aromatic carboxylic acids like 2-(4-Carboxybenzoyl)terephthalic acid. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for its precursor, terephthalic acid, and related isomers provide a robust framework for its analysis. helixchrom.comhelixchrom.comhelixchrom.comsielc.comhelixchrom.com
For purity assessment, reversed-phase HPLC is a common approach. antpedia.com In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. antpedia.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The elution order can be manipulated by adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The pH of the mobile phase also plays a critical role in the retention of acidic compounds, as it influences their degree of ionization. sielc.com
The separation of structurally similar isomers, such as phthalic acid, isophthalic acid, and terephthalic acid, can be challenging but is achievable with specialized columns and mobile phases. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for these types of separations. helixchrom.comhelixchrom.com For instance, a method using a Primesep D column, which has both reversed-phase and anion-exchange properties, can effectively separate terephthalic acid from related impurities like 4-carboxybenzaldehyde and benzoic acid. sielc.com
When it comes to the separation of oligomers that may be formed during the synthesis or processing of polymers derived from this compound, HPLC is also a powerful tool. The analysis of oligomers in polyethylene (B3416737) terephthalate (B1205515) (PET) serves as a relevant model. Reversed-phase HPLC can be employed to separate these oligomers based on their size and polarity. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve a wide range of oligomer sizes.
| Parameter | Typical Conditions for Aromatic Acid Analysis |
|---|---|
| Stationary Phase | Octadecylsilane (C18) or mixed-mode (reversed-phase/anion-exchange) |
| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate, formate) |
| Detection | UV at 240 nm or 254 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
Electrochemical Methods
Electrochemical methods offer a sensitive and specific means of analyzing certain impurities that may be present in the synthesis of this compound, particularly those originating from its precursors.
Polarography is an electrochemical technique that can be used for the quantitative determination of specific reducible or oxidizable substances. A key application relevant to the synthesis of this compound is the analysis of 4-carboxybenzaldehyde (4-CBA) in its precursor, terephthalic acid. metrohm.commetrohm.commetrohm.com The presence of 4-CBA as an impurity is undesirable as it can act as a chain terminator in polymerization reactions. antpedia.com
The principle of polarographic determination of 4-CBA lies in its ability to be reduced at a dropping mercury electrode (DME). metrohm.commetrohm.com In an ammoniacal buffer solution, 4-CBA exhibits a well-defined reduction peak at a specific potential. The height of this peak is directly proportional to the concentration of 4-CBA in the sample, allowing for precise quantification, even at parts-per-million (ppm) levels. metrohm.commetrohm.com
The sample preparation is relatively straightforward, involving the dissolution of the terephthalic acid sample in an appropriate solvent, such as an ammonia (B1221849) solution, followed by the addition of a supporting electrolyte (the ammoniacal buffer). metrohm.com The analysis is then carried out using a polarograph, and the concentration can be determined by a standard addition method to mitigate matrix effects. metrohm.com
| Parameter | Details for 4-CBA Analysis |
|---|---|
| Technique | Differential Pulse Polarography |
| Working Electrode | Dropping Mercury Electrode (DME) |
| Supporting Electrolyte | Ammoniacal buffer (e.g., NH₃/NH₄Cl) |
| Analyte | 4-Carboxybenzaldehyde (4-CBA) |
| Principle | Reduction of the aldehyde group |
| Quantification | Standard addition method |
Q & A
Basic Research Questions
Q. What are the primary experimental strategies for synthesizing 2-(4-Carboxybenzoyl)terephthalic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as Friedel-Crafts acylation or Suzuki coupling, followed by hydrolysis. Key parameters include temperature control (e.g., 80–120°C for acylation), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of precursors (e.g., terephthalic acid derivatives). Yield optimization can be systematically evaluated using factorial design to test interactions between variables like catalyst loading and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for confirming functional groups (e.g., carboxylic acid peaks at ~1700 cm⁻¹ in FTIR). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validation with High-Performance Liquid Chromatography (HPLC) purity assays and X-ray crystallography can resolve ambiguities .
Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring degradation via UV-Vis spectroscopy or mass spectrometry over time. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Statistical tools like ANOVA can identify pH-dependent degradation pathways .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies are useful for evaluating interactions with enzymes or metal catalysts. Software like Gaussian or ORCA enables optimization of reaction pathways, validated experimentally through kinetic studies .
Q. How can researchers reconcile contradictions between theoretical predictions and experimental data in the compound’s crystal structure?
- Methodological Answer : Discrepancies (e.g., predicted vs. observed lattice parameters) may arise from intermolecular forces (e.g., hydrogen bonding) not fully captured in simulations. Refine computational models by incorporating solvent effects (via COSMO-RS) and comparing with single-crystal X-ray diffraction data. Sensitivity analysis identifies critical variables for model improvement .
Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : High-purity isolation can be achieved via preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid). For scale-up, membrane-based nanofiltration or centrifugal partition chromatography (CPC) offers high recovery rates. Validate purity using LC-MS and differential scanning calorimetry (DSC) .
Q. How can researchers investigate the compound’s role in enzyme inhibition mechanisms?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., carbonic anhydrase). Kinetic assays (e.g., Michaelis-Menten plots) identify inhibition type (competitive/non-competitive). Molecular dynamics simulations track conformational changes in enzyme-inhibitor complexes .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For multi-parametric studies, multivariate analysis (e.g., principal component analysis) reduces dimensionality and identifies key variables .
Q. How should researchers integrate quantum mechanical calculations with experimental data to refine reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
